molecular formula C7H7ClN4O B12865026 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine

6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine

Cat. No.: B12865026
M. Wt: 198.61 g/mol
InChI Key: WDQDIYOPOHCNSH-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with an oxadiazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine typically involves the nucleophilic substitution of a precursor compound. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methylamine, ammonia, and other nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine involves its interaction with molecular targets through nucleophilic substitution reactions. The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . These interactions can affect molecular pathways and biological activities, making the compound a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

6-(chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine

InChI

InChI=1S/C7H7ClN4O/c1-3-4(2-8)5(9)6-7(10-3)12-13-11-6/h2,9H2,1H3

InChI Key

WDQDIYOPOHCNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NON=C2C(=C1CCl)N

Origin of Product

United States

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